1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO. This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 2-aminoacetophenone followed by the introduction of a chloromethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to avoid over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, imines, and reduced forms of the original compound.
Scientific Research Applications
1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and chloropropanone moieties can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one
Uniqueness: 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern on the benzene ring and the presence of both amino and chloromethyl groups
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-6,13H2 |
InChI Key |
KHQJYQYUIQBRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)CCCl)N)CCl |
Origin of Product |
United States |
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